molecular formula C14H12N2S B187178 1-benzyl-1H-benzimidazole-2-thiol CAS No. 31493-51-3

1-benzyl-1H-benzimidazole-2-thiol

Cat. No.: B187178
CAS No.: 31493-51-3
M. Wt: 240.33 g/mol
InChI Key: NPCKYDJGUXAGPP-UHFFFAOYSA-N
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Description

1-Benzyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C14H12N2S. It is characterized by a benzimidazole ring fused with a thiol group at the second position and a benzyl group at the first position. This compound is known for

Biochemical Analysis

Biochemical Properties

1-benzyl-1H-benzimidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to proteins and alter their conformation, affecting their biological activity . These interactions are crucial for its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules involved in oxidative stress responses, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . The thiol group in this compound is particularly important for its binding interactions, as it can form covalent bonds with cysteine residues in proteins, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the metabolism of other biomolecules, such as lipids and carbohydrates, by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the mitochondria, where it exerts its antioxidant effects by modulating mitochondrial function and reducing oxidative stress .

Biological Activity

1-benzyl-1H-benzimidazole-2-thiol is a sulfur-containing organic compound characterized by its unique structural features, including a benzimidazole core and a thiol (-SH) group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₂N₂S
  • Molecular Weight : 246.32 g/mol
  • Structural Features : The compound consists of a benzimidazole ring fused with a benzyl group and a thiol group at the 2-position, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative strains like Escherichia coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32
Escherichia coli8
Klebsiella pneumoniae4

Anticancer Activity

The compound has also demonstrated promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and melanoma. In vitro studies indicate that it can inhibit cell proliferation effectively, with IC50 values around 10510^{-5} M for certain cancer types .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (M)
HeLa (Cervical cancer)10510^{-5}
A549 (Lung cancer)10510^{-5}
SKOV-3 (Ovarian cancer)10510^{-5}

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, which inhibits replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell survival, such as helicases involved in viral replication .

Case Studies

Several studies have explored the efficacy of this compound in clinical and laboratory settings:

  • Antimicrobial Efficacy Study : A recent study evaluated the compound against multiple bacterial strains, confirming its superior antibacterial properties compared to standard antibiotics like ciprofloxacin .
  • Anticancer Research : In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, suggesting potential as a therapeutic agent in oncology .

Properties

IUPAC Name

3-benzyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCKYDJGUXAGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354133
Record name 1-benzyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31493-51-3
Record name 1-benzyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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